molecular formula C20H19ClN2O2S B2424734 6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline CAS No. 872206-91-2

6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2424734
CAS No.: 872206-91-2
M. Wt: 386.89
InChI Key: GQUZACZGDZQKHC-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline ( 872206-91-2) is a sophisticated quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular weight of 386.8951 and has the chemical formula C20H19ClN2O2S . The quinoline scaffold is a privileged structure in pharmacology, known for its wide range of biological activities . This particular derivative is synthetically tailored, incorporating a 4-methylbenzenesulfonyl (tosyl) group at the 3-position and a pyrrolidine moiety at the 4-position of the quinoline core. This structure aligns with current research exploring novel substitutions around the quinoline ring to retain or enhance biological activity . Similar pyrrolidinyl-quinoline conjugates are actively investigated as key intermediates for the development of new therapeutic agents, with documented research into their antiplasmodial and antifungal properties . The structural motif of a sulfonamide group linked to an aromatic system, as seen in this compound, is also a common feature in patented pharmaceutical compounds, suggesting its utility in designing bioactive molecules . Quinoline-based compounds, such as the well-known drug chloroquine, have a established mechanism of action that involves interfering with biological processes in target cells, such as inhibiting the polymerization of toxic heme in malaria parasites . While the specific biological target and full pharmacological profile of this compound require further investigation, its designed structure makes it a valuable chemical tool for researchers. It is ideally suited for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities in anticancer, antiparasitic, and antimicrobial research programs . This product is provided For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

6-chloro-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-14-4-7-16(8-5-14)26(24,25)19-13-22-18-9-6-15(21)12-17(18)20(19)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUZACZGDZQKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions One common method starts with the chlorination of quinoline to introduce the chloro group at the 6-position This is followed by the sulfonylation of the 3-position using 4-methylbenzenesulfonyl chloride under basic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and sulfonyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the chloro or sulfonyl positions.

Scientific Research Applications

6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinoline: Lacks the sulfonyl and pyrrolidinyl groups, making it less versatile in certain applications.

    3-(4-Methylbenzenesulfonyl)quinoline: Lacks the chloro and pyrrolidinyl groups, affecting its reactivity and biological activity.

    4-(Pyrrolidin-1-yl)quinoline: Lacks the chloro and sulfonyl groups, which can influence its chemical properties and applications.

Uniqueness

6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is unique due to the combination of functional groups it possesses

Biological Activity

6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity based on recent research findings, including case studies, mechanisms of action, and relevant data.

Chemical Structure and Properties

The compound belongs to the quinoline class, characterized by a chloro group and a sulfonyl moiety that may influence its interactions with biological targets. Its molecular formula is C15H16ClN3O2S, with a molecular weight of 335.82 g/mol.

Research indicates that compounds similar to 6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline exhibit various mechanisms of action:

  • Apoptosis Induction : Studies have shown that quinoline derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
  • Receptor Interaction : The compound may act as an antagonist or inhibitor at certain receptors, potentially affecting signaling pathways involved in cell proliferation and survival .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of 6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including:
    • A549 (lung cancer) : Induced late apoptosis in a dose-dependent manner.
    • HCT116 (colon cancer) : Showed a high percentage of cells undergoing apoptosis after treatment .
  • Mechanistic Insights : The compound has been shown to cause cell cycle arrest at the G0/G1 phase, reducing the number of cells in S and G2/M phases, which is crucial for inhibiting cancer cell proliferation .

Anti-inflammatory Effects

Beyond its anticancer properties, this compound also exhibits anti-inflammatory effects:

  • Cytokine Modulation : It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in human blood cultures, suggesting a potential role in treating inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelObserved EffectReference
AnticancerA549Induces late apoptosis
AnticancerHCT116Cell cycle arrest (G0/G1 phase)
Anti-inflammatoryHuman blood culturesInhibition of TNF-alpha production

Study 1: Apoptosis Induction in Cancer Cells

In a controlled study, 6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline was administered to A549 cells. The results indicated a significant increase in apoptotic markers after 24 hours of treatment, with approximately 93% of cells showing late apoptosis or necrosis.

Study 2: Inhibition of Cytokine Production

Another study focused on the compound's effect on TNF-alpha production in human peripheral blood mononuclear cells. The results demonstrated a marked reduction in TNF-alpha levels, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for 6-chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline?

The synthesis typically involves multi-step organic reactions:

  • Quinoline Core Formation : Initial condensation of substituted anilines with ketones or aldehydes under acidic conditions (e.g., Skraup or Gould–Jacob reactions) .
  • Sulfonation : Introduction of the 4-methylbenzenesulfonyl group via electrophilic substitution, often using toluenesulfonyl chloride in polar aprotic solvents (e.g., DMF) at controlled temperatures .
  • Pyrrolidine Substitution : Nucleophilic aromatic substitution at the 4-position of the quinoline core using pyrrolidine under reflux in ethanol or THF .
  • Purification : Recrystallization from ethanol or column chromatography for isolation .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and purity. For example, aromatic protons in the quinoline ring appear at δ 7.5–8.5 ppm, while pyrrolidine protons resonate at δ 2.5–3.5 ppm .
  • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds and π-π stacking) .
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+^+ at m/z 413.1) .

Q. How is the compound initially screened for biological activity in academic research?

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity is linked to the sulfonyl and pyrrolidine groups, which enhance membrane penetration .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Questions

Q. How can reaction yields be optimized during the sulfonation step?

  • Solvent Selection : Use DMF or DMSO to stabilize intermediates and enhance electrophilic substitution efficiency .
  • Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-sulfonation) .
  • Catalysis : Add Lewis acids (e.g., AlCl3_3) to accelerate sulfonyl group incorporation .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Modify the pyrrolidine ring (e.g., replace with piperidine or morpholine) to alter lipophilicity and binding affinity .
  • Bioisosteric Replacement : Swap the 4-methylbenzenesulfonyl group with trifluoromethanesulfonyl to study electronic effects on activity .
  • Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with bacterial DNA gyrase) .

Q. How can contradictions in reported antimicrobial data be resolved?

  • Assay Standardization : Control variables like inoculum size, pH, and solvent (DMSO vs. water) to ensure reproducibility .
  • Resistance Profiling : Test against efflux pump-deficient strains (e.g., S. aureus NorA knockout) to isolate compound-specific effects .
  • Metabolite Analysis : LC-MS to detect degradation products that may reduce efficacy .

Q. What computational methods are used to predict physicochemical properties?

  • DFT Calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
  • MD Simulations : Assess solvation dynamics and membrane permeability using force fields like CHARMM .
  • ADMET Prediction : Tools like SwissADME to estimate logP, bioavailability, and CYP450 interactions .

Q. How do intermolecular interactions influence crystallographic packing?

  • Hydrogen Bonding : Weak C–H⋯N bonds (2.8–3.2 Å) stabilize one-dimensional chains along the b-axis .
  • π-π Stacking : Quinoline rings align with centroid distances of 3.6–3.8 Å, enhancing crystal cohesion .
  • Steric Effects : Bulky substituents (e.g., 4-methylbenzenesulfonyl) disrupt packing, leading to polymorphic variations .

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